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Compound of Interest

Compound Name: CH 275

Cat. No.: B561565 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
CH 275 is a potent and selective synthetic peptide agonist of the somatostatin receptor subtype

1 (sst1). As a cyclic undecapeptide analog of somatostatin, it has become a valuable

pharmacological tool for investigating the physiological roles of the sst1 receptor and exploring

its therapeutic potential, particularly in the fields of neurodegenerative diseases and oncology.

This technical guide provides a comprehensive overview of the discovery, synthesis, and key

experimental protocols related to CH 275. Quantitative data are presented in structured tables

for clarity, and detailed methodologies for its synthesis and biological characterization are

provided. Additionally, signaling pathways and experimental workflows are visualized using

Graphviz diagrams to facilitate a deeper understanding of this important research compound.

Discovery and Rationale
The discovery of CH 275 was rooted in the broader effort to develop subtype-selective

somatostatin analogs. Somatostatin-14 is a naturally occurring cyclic peptide hormone that

regulates a wide array of physiological processes by binding to five distinct G protein-coupled

receptors (GPCRs), designated sst1 through sst5. The lack of receptor selectivity of native

somatostatin and its short biological half-life limited its therapeutic utility. This prompted

researchers to synthesize analogs with improved stability and specificity for individual sst

receptor subtypes.
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The development of CH 275 was part of a systematic investigation into the structure-activity

relationships of somatostatin analogs. Researchers at the Salk Institute, led by J.E. Rivier,

synthesized a series of undecapeptide analogs of somatostatin.[1][2] Their work aimed to

identify compounds with high affinity and selectivity for the sst1 receptor. CH 275, also known

as des-AA(1,2,5)-[D-Trp(8),IAmp(9)]-SRIF, emerged from this research as a lead candidate.[1]

[2]

The key structural modification in CH 275 is the incorporation of 4-(N-isopropyl)-

aminomethylphenylalanine (IAmp) at position 9 of the peptide sequence.[1] This modification,

in combination with other amino acid substitutions, conferred high affinity and selectivity for the

human sst1 receptor.

Physicochemical and Pharmacological Properties
CH 275 is a cyclic undecapeptide with the following primary sequence: c[H-Cys-Lys-Phe-Phe-

D-Trp-IAmp-Thr-Phe-Thr-Ser-Cys-OH]. The cyclization is achieved through a disulfide bond

between the two cysteine residues.

Property Value Reference

Molecular Formula C74H96N14O15S2 [3]

Molecular Weight 1485.77 g/mol [3]

CAS Number 174688-78-9 [3]

Appearance White to off-white solid [3]

Binding Affinity and Selectivity
The defining characteristic of CH 275 is its high selectivity for the sst1 receptor. The following

table summarizes its binding affinities (Ki) and inhibitory concentrations (IC50) for the human

somatostatin receptor subtypes.
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Receptor Subtype Ki (nM) IC50 (nM) Reference

sst1 52 30.9 [1]

sst2 >10,000 >10,000 [1]

sst3 - 345 [1]

sst4 - >1,000 [1]

sst5 >10,000 >10,000 [1]

Synthesis of CH 275
CH 275 is synthesized using solid-phase peptide synthesis (SPPS), a widely used method for

the chemical synthesis of peptides. The following provides a detailed methodology based on

the principles of Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Experimental Protocol: Solid-Phase Peptide Synthesis
of CH 275
Resin Preparation:

Start with a Rink Amide MBHA resin, which is suitable for the synthesis of C-terminally

amidated peptides.

Swell the resin in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.

Amino Acid Coupling Cycles (Fmoc-SPPS): The peptide is assembled on the resin in a

stepwise manner, starting from the C-terminus. Each cycle consists of deprotection and

coupling steps.

Fmoc Deprotection:

Treat the resin with a solution of 20% piperidine in DMF for 5 minutes to remove the Fmoc

protecting group from the N-terminal amino acid.

Repeat the treatment with 20% piperidine in DMF for 15 minutes.
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Wash the resin thoroughly with DMF, followed by dichloromethane (DCM) and then DMF

again to remove residual piperidine and by-products.

Amino Acid Coupling:

Activate the carboxyl group of the incoming Fmoc-protected amino acid (3 equivalents

relative to the resin loading). Activation is typically achieved using a coupling reagent such

as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (3

eq.) and an additive like HOBt (Hydroxybenzotriazole) (3 eq.) in the presence of a base

like N,N-diisopropylethylamine (DIPEA) (6 eq.) in DMF.

Add the activated amino acid solution to the deprotected resin and allow the coupling

reaction to proceed for 1-2 hours at room temperature with gentle agitation.

Monitor the completion of the coupling reaction using a qualitative test (e.g., ninhydrin

test). If the test is positive (indicating incomplete reaction), the coupling step is repeated.

After complete coupling, wash the resin with DMF, DCM, and DMF.

Sequence of Amino Acid Addition: The following Fmoc-protected amino acids are sequentially

coupled to the growing peptide chain on the resin: Fmoc-Cys(Trt), Fmoc-Ser(tBu), Fmoc-

Thr(tBu), Fmoc-Phe, Fmoc-Thr(tBu), Fmoc-IAmp(Boc), Fmoc-D-Trp(Boc), Fmoc-Phe, Fmoc-

Phe, Fmoc-Lys(Boc), Fmoc-Cys(Trt). Side-chain protecting groups (in parentheses) are used

for trifunctional amino acids to prevent side reactions.

Cleavage and Deprotection:

After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash

the resin with DCM and dry it under vacuum.

Treat the resin with a cleavage cocktail to simultaneously cleave the peptide from the resin

and remove the side-chain protecting groups. A common cleavage cocktail is Reagent K,

which consists of trifluoroacetic acid (TFA), water, phenol, thioanisole, and ethanedithiol

(EDT) in a ratio of 82.5:5:5:5:2.5.

Incubate the resin with the cleavage cocktail for 2-3 hours at room temperature.
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Filter the resin and collect the filtrate containing the cleaved peptide.

Precipitate the crude peptide from the filtrate by adding cold diethyl ether.

Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet

with cold ether multiple times.

Dry the crude peptide under vacuum.

Cyclization (Disulfide Bond Formation):

Dissolve the crude linear peptide in a dilute aqueous solution (e.g., 0.1 M ammonium

bicarbonate buffer, pH 8.0) to a concentration of approximately 0.1-0.5 mg/mL.

Induce disulfide bond formation by gentle air oxidation or by using an oxidizing agent like

potassium ferricyanide (K3[Fe(CN)6]) or dimethyl sulfoxide (DMSO). The reaction is typically

stirred at room temperature for 12-24 hours.

Monitor the completion of cyclization by HPLC.

Purification:

Purify the crude cyclic peptide by preparative reverse-phase high-performance liquid

chromatography (RP-HPLC) using a C18 column.

Use a gradient of acetonitrile in water, both containing 0.1% TFA, as the mobile phase.

Collect the fractions containing the pure peptide and confirm its identity and purity by

analytical RP-HPLC and mass spectrometry.

Lyophilize the pure fractions to obtain CH 275 as a white powder.

Visualization of the Synthesis Workflow
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Workflow for the solid-phase synthesis of CH 275.
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Mechanism of Action and Signaling Pathway
CH 275 exerts its biological effects by selectively binding to and activating the sst1 receptor.

The sst1 receptor is a member of the GPCR superfamily and is coupled to inhibitory G proteins

(Gi/o).

Upon agonist binding, the sst1 receptor undergoes a conformational change, leading to the

dissociation of the G protein heterotrimer into its Gαi/o and Gβγ subunits. These subunits then

modulate the activity of various downstream effector proteins.

The primary signaling pathway activated by sst1 is the inhibition of adenylyl cyclase, which

leads to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP can affect

the activity of protein kinase A (PKA) and other cAMP-dependent pathways, ultimately

influencing cellular processes such as hormone secretion, cell proliferation, and

neurotransmission.

In addition to cAMP inhibition, sst1 activation can also lead to the modulation of ion channels,

such as the activation of inwardly rectifying potassium (K+) channels and the inhibition of

voltage-gated calcium (Ca2+) channels. These actions can lead to membrane

hyperpolarization and a reduction in cellular excitability.

Visualization of the sst1 Signaling Pathway
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Simplified sst1 receptor signaling pathway.

Key Experimental Protocols
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CH 275 has been utilized in a variety of in vitro and in vivo studies to probe the function of the

sst1 receptor. Below are detailed protocols for some of the key experiments.

In Vitro Receptor Binding Assay
Objective: To determine the binding affinity of CH 275 for the sst1 receptor.

Materials:

Membranes from cells expressing the human sst1 receptor (e.g., CHO-K1 or HEK293 cells).

Radiolabeled somatostatin analog with high affinity for sst1 (e.g., [125I]-Tyr11-SRIF-14).

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mg/mL BSA, and protease

inhibitors).

Unlabeled CH 275 and other somatostatin analogs for competition binding.

Glass fiber filters.

Scintillation counter.

Protocol:

Prepare serial dilutions of unlabeled CH 275.

In a 96-well plate, add the cell membranes (20-50 µg of protein per well), the radiolabeled

ligand at a concentration close to its Kd, and varying concentrations of unlabeled CH 275.

For determining non-specific binding, add a high concentration of unlabeled somatostatin-14

(e.g., 1 µM).

Incubate the plate at room temperature for 60-90 minutes.

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell

harvester.

Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.
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Measure the radioactivity retained on the filters using a gamma counter.

Analyze the data using a non-linear regression analysis to determine the IC50 value, which

can then be converted to a Ki value using the Cheng-Prusoff equation.

cAMP Inhibition Assay
Objective: To assess the functional activity of CH 275 as an agonist by measuring its ability to

inhibit cAMP production.

Materials:

Cells expressing the sst1 receptor (e.g., CHO-K1 cells).

Forskolin (an adenylyl cyclase activator).

CH 275.

cAMP assay kit (e.g., ELISA or HTRF-based).

Cell lysis buffer.

Protocol:

Seed the cells in a 96-well plate and grow to confluency.

Pre-incubate the cells with varying concentrations of CH 275 for 15-30 minutes.

Stimulate the cells with a fixed concentration of forskolin (e.g., 10 µM) to induce cAMP

production and incubate for another 15-30 minutes.

Lyse the cells according to the cAMP assay kit manufacturer's instructions.

Measure the intracellular cAMP concentration using the assay kit.

Plot the cAMP concentration as a function of the CH 275 concentration and determine the

EC50 value for the inhibition of forskolin-stimulated cAMP accumulation.
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In Vivo Studies in an Alzheimer's Disease Mouse Model
Objective: To evaluate the in vivo effects of CH 275 on amyloid-β (Aβ) pathology in a mouse

model of Alzheimer's disease.

Animal Model:

APP knock-in mice (e.g., AppNL-G-F), which develop age-dependent Aβ plaque pathology.

Materials:

CH 275.

Vehicle (e.g., sterile saline or artificial cerebrospinal fluid).

Osmotic minipumps for continuous infusion.

Anesthesia and surgical equipment for pump implantation.

Brain tissue homogenization buffers and equipment.

ELISA kits for Aβ40 and Aβ42 quantification.

Antibodies for immunohistochemical analysis of Aβ plaques and neprilysin.

Protocol:

Implant osmotic minipumps subcutaneously in adult APP knock-in mice. The pumps are filled

with either vehicle or CH 275 at a concentration calculated to deliver a specific dose over a

period of several weeks (e.g., 2-4 weeks).

At the end of the treatment period, euthanize the mice and perfuse them with saline.

Harvest the brains. One hemisphere can be fixed for immunohistochemistry, and the other

can be snap-frozen for biochemical analysis.

For biochemical analysis, homogenize the brain tissue and perform ELISAs to quantify the

levels of soluble and insoluble Aβ40 and Aβ42.
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For immunohistochemistry, section the fixed brain tissue and perform staining for Aβ plaques

and neprilysin (a key Aβ-degrading enzyme).

Quantify the Aβ plaque load and neprilysin expression levels using image analysis software.

Compare the results from the CH 275-treated group with the vehicle-treated group to

determine the effect of sst1 activation on Aβ pathology.

Conclusion
CH 275 is a highly selective and potent sst1 receptor agonist that has proven to be an

invaluable tool for dissecting the physiological and pathophysiological roles of this somatostatin

receptor subtype. Its well-defined chemical synthesis and pharmacological profile make it a

reliable research compound. The detailed experimental protocols provided in this guide offer a

framework for its application in various in vitro and in vivo settings. Future research utilizing CH
275 will likely continue to uncover the therapeutic potential of targeting the sst1 receptor in a

range of diseases, from neurodegenerative disorders to cancer.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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